Enantiomeric Purity as a Critical Quality Attribute: (R)- vs. (S)-Enantiomer and Racemate
The compound is supplied with a specified enantiomeric purity of ≥97% (chiral HPLC) . The (R)-enantiomer exhibits distinct biological activity compared to the (S)-enantiomer and racemic mixture due to differential binding to chiral targets. In chiral environments such as enzyme active sites or receptor pockets, the (R)-enantiomer may demonstrate altered potency, selectivity, or metabolic stability relative to the (S)-form. The racemic mixture (CAS 1536914-60-9) introduces a 1:1 mixture of enantiomers, which can confound structure-activity relationship (SAR) studies and lead to inconsistent pharmacokinetic profiles. Procurement of the pure (R)-enantiomer eliminates this variable and ensures reproducible data.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥97% (R)-enantiomer (chiral HPLC) |
| Comparator Or Baseline | Racemic mixture (50:50 R/S) OR (S)-enantiomer |
| Quantified Difference | ≥97% vs. 50% (for racemate); >0% vs. (S)-enantiomer |
| Conditions | As specified in vendor certificate of analysis |
Why This Matters
Enantiomeric purity directly impacts biological activity and reproducibility; procurement of the defined (R)-enantiomer is essential for consistent SAR and lead optimization.
